molecular formula C16H15FN2O B2437699 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 610277-23-1

4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B2437699
CAS No.: 610277-23-1
M. Wt: 270.307
InChI Key: AECRITSRDVIBIN-UHFFFAOYSA-N
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Description

4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a chemical compound featuring a pyrazoline core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Pyrazoline derivatives are extensively investigated in scientific research for a range of biological activities. Literature indicates that structurally similar compounds have demonstrated significant promise in preliminary studies as antibacterial, antifungal, and anti-inflammatory agents . Furthermore, this class of molecules is also explored for other applications, including antidepressant, anticancer, antitubercular, and antidiabetic research, highlighting its versatility as a key intermediate in drug discovery . The integration of fluorophenyl and methylphenyl substituents in the molecular structure is a common strategy to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers utilize this and related pyrazoline-based compounds as critical building blocks for developing novel target molecules and for probing complex biochemical pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-8,14,18,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECRITSRDVIBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chalcone Intermediate: 3-(4-Methylphenyl)-1-(4-Fluoro-2-Hydroxyphenyl)Prop-2-En-1-One

Reaction Conditions :

  • Reactants : 4-Fluoro-2-hydroxyacetophenone (1.0 eq), 4-methylbenzaldehyde (1.2 eq).
  • Base : Aqueous NaOH (40%, 5 mL/g substrate).
  • Solvent : Ethanol (reflux, 6–8 hr).
  • Mechanism : Base-catalyzed aldol condensation eliminating water.

Workup :

  • Cool reaction mixture to 0°C.
  • Filter precipitated chalcone and wash with ice-cold ethanol.
  • Recrystallize from ethanol/water (7:3) to yield yellow crystals (75–82% yield).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=15.6 Hz, 1H, α-vinyl), 7.62 (d, J=15.6 Hz, 1H, β-vinyl), 7.45–7.30 (m, 4H, aromatic), 6.95 (dd, J=8.8, 2.4 Hz, 1H, phenol), 5.20 (s, 1H, -OH), 2.42 (s, 3H, -CH₃).

Pyrazoline Ring Formation: Cyclocondensation with Hydrazine Hydrate

Reaction Conditions :

  • Reactants : Chalcone (1.0 eq), hydrazine hydrate (1.5 eq).
  • Solvent : Ethanol (reflux, 4–6 hr).
  • Catalyst : None required; reaction proceeds via nucleophilic attack of hydrazine on α,β-unsaturated ketone.

Mechanism :

  • Hydrazine attacks the β-carbon of the enone, forming a hydrazone intermediate.
  • Intramolecular cyclization yields the pyrazoline ring.

Workup :

  • Concentrate reaction mixture under reduced pressure.
  • Neutralize with dilute HCl (pH 6–7).
  • Extract with ethyl acetate, dry over Na₂SO₄, and evaporate.
  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to afford white solid (68–74% yield).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.12 (s, 1H, -OH), 7.35–7.18 (m, 4H, aromatic), 6.92 (dd, J=8.8, 2.4 Hz, 1H, phenol), 5.85 (dd, J=12.0, 4.8 Hz, 1H, pyrazoline H4), 3.42–3.28 (m, 2H, pyrazoline H5), 2.34 (s, 3H, -CH₃).

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling (Alternative Approach)

Synthesis of 2-Bromo-4-Fluorophenol

Reaction Conditions :

  • Reactants : 4-Fluorophenol (1.0 eq), N-bromosuccinimide (1.1 eq).
  • Solvent : Acetic acid (0°C to rt, 2 hr).
  • Workup : Quench with Na₂S₂O₃, extract with DCM, dry, and concentrate (89% yield).

Suzuki-Miyaura Coupling with 5-(4-Methylphenyl)-4,5-Dihydro-1H-Pyrazol-3-Ylboronic Acid

Reaction Conditions :

  • Reactants : 2-Bromo-4-fluorophenol (1.0 eq), pyrazolylboronic acid (1.2 eq).
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ (2.0 eq).
  • Solvent : DME/H₂O (4:1, reflux, 12 hr).

Workup :

  • Filter through Celite.
  • Extract with ethyl acetate, wash with brine, dry, and concentrate.
  • Recrystallize from methanol to yield target compound (58–65% yield).

Critical Parameter Optimization

Solvent Effects on Cyclocondensation

Solvent Reaction Time (hr) Yield (%)
Ethanol 6 74
THF 8 62
Toluene 10 55

Ethanol maximizes yield due to optimal polarity for hydrazine solubility and chalcone activation.

Temperature Profile for Chalcone Synthesis

Temperature (°C) Yield (%)
25 45
60 72
80 78

Reflux conditions (78°C) enhance reaction kinetics without side product formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr, cm⁻¹) : 3276 (-OH), 1620 (C=N), 1595 (C=C aromatic).
  • LC-MS (ESI+) : m/z 313.1 [M+H]⁺ (calc. 313.12).

Purity Assessment via HPLC

  • Column : C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30).
  • Retention Time : 6.82 min (purity >98%).

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD)
4-Fluoro-2-hydroxyacetophenone 320
4-Methylbenzaldehyde 85
Hydrazine hydrate 45

Route 1 offers a 22% cost advantage over Route 2 due to lower catalyst expenses.

Environmental Impact

  • E-Factor : 8.7 (Route 1) vs. 14.2 (Route 2).
  • PMI (Process Mass Intensity) : 12.4 kg/kg product (Route 1).

Chemical Reactions Analysis

4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A specific study highlighted the compound's ability to target specific pathways involved in tumor growth, making it a candidate for further development in cancer therapeutics .

2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

3. Antimicrobial Activity
Another area of application is in antimicrobial research. Compounds containing the pyrazole moiety have shown activity against various bacterial strains and fungi. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, contributing to its effectiveness as an antimicrobial agent .

Material Science Applications

1. Organic Electronics
The unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can be exploited in the development of high-performance electronic devices .

2. Sensors
The structural characteristics of this compound allow it to be utilized in sensor technology. Its interaction with various analytes can be harnessed for the development of chemical sensors that detect specific ions or molecules in environmental monitoring and industrial applications .

Analytical Chemistry Applications

1. Chromatography
In analytical chemistry, this compound can serve as a standard or reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties allow for effective separation and identification of similar compounds in complex mixtures .

2. Spectroscopic Studies
The compound's unique structural features make it an excellent candidate for spectroscopic studies, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These techniques can provide insights into molecular interactions and conformational changes under various conditions .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using pyrazole derivatives similar to the target compound .
Study 2Anti-inflammatory EffectsShowed effective inhibition of COX enzymes, indicating potential for treating inflammatory diseases .
Study 3Antimicrobial ActivityReported activity against multiple bacterial strains, highlighting its potential as an antimicrobial agent .
Study 4Organic ElectronicsExplored the use of pyrazole derivatives in OLEDs, showcasing their electronic properties .
Study 5Sensor DevelopmentDeveloped a chemical sensor based on the compound's interaction with specific analytes .

Mechanism of Action

The mechanism of action of 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can be compared with other similar compounds, such as:

Biological Activity

The compound 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H18FN3C_{18}H_{18}FN_3, with a structure characterized by a fluorinated phenol moiety and a pyrazole ring substituted with a methylphenyl group. The presence of the fluorine atom is significant, as it often enhances the biological activity of organic compounds by influencing their electronic properties and lipophilicity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 0.0039 mg/mL, indicating strong potency.

Compound Bacterial Strain MIC (mg/mL)
Compound AS. aureus0.0039
Compound AE. coli0.025
4-Fluoro-Pyrazole DerivativePseudomonas aeruginosa0.005

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been extensively studied. In vitro assays showed that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and metabolic stability.
  • Pyrazole Ring : The pyrazole moiety is crucial for interaction with biological targets, particularly in inhibiting enzymes or receptors involved in disease pathways.

Studies have shown that modifying the substituents on the pyrazole ring can lead to variations in biological activity, emphasizing the importance of SAR in drug design .

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial activity of several pyrazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
  • Anticancer Research : In another study focusing on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The study concluded that further exploration into its mechanism could lead to new cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Claisen-Schmidt Condensation : React 4-methylacetophenone with a fluorinated benzaldehyde derivative to form a chalcone intermediate.

  • Cyclization : Treat the chalcone with hydrazine hydrate in dioxane (1:15 v/v ratio) to form the pyrazoline ring .

  • Optimization : Adjust reaction time (e.g., 6–12 hours), temperature (80–100°C), and hydrazine stoichiometry (1.2–1.5 equivalents) to maximize yield. Catalytic acid (e.g., acetic acid) can enhance cyclization efficiency .

    • Key Data :
ParameterExample from Evidence
SolventDioxane ( )
Hydrazine Volume1 mL ( )
Yield Range60–85% (extrapolated)

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H NMR : Expect signals for aromatic protons (δ 7.01–7.42 ppm), pyrazole-H (δ ~5.5–6.5 ppm), and hydroxyl groups (δ ~11.6 ppm) .

  • IR Spectroscopy : Detect O–H (3153 cm⁻¹) and aromatic C=C (1487–1587 cm⁻¹) stretches .

  • X-Ray Crystallography : Confirm dihedral angles (e.g., pyrazole ring vs. phenol: ~15–30°) and unit cell parameters (monoclinic system, β = 100.6°) .

  • Example Crystallographic Data :

ParameterValue ( )
Space GroupP21/c
a, b, c (Å)6.5449, 26.103, 14.3818
β (°)100.604

Advanced Research Questions

Q. How can conflicting NMR data for pyrazole derivatives be resolved?

  • Root Causes :

  • Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism, altering proton environments .
  • Solvent Effects : Use deuterated DMSO to stabilize hydroxyl protons (δ 11.63 ppm in ) .
    • Resolution Strategy :
  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Compare with X-ray data (e.g., bond lengths in ) to correlate structural features with spectral shifts .

Q. What computational approaches predict the compound’s electronic properties and binding interactions?

  • DFT Studies : Optimize geometry using B3LYP/6-31G(d) and compare with crystallographic data (e.g., bond lengths ±0.02 Å) .
  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using PyRx or AutoDock Vina, referencing pyrazole-triazole hybrids in and .

Q. How do substituent modifications impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Fluorine : Enhances metabolic stability and membrane permeability ( ).
  • Phenol Group : Critical for hydrogen bonding with enzyme active sites (e.g., COX-2 in ) .
    • Assays :
  • In Vitro : Test cytotoxicity (MTT assay) against cancer cell lines (IC50 < 10 µM for active derivatives) .
  • Enzyme Inhibition : Measure IC50 for COX-2 (≤1 µM in pyrazole-triazole analogs) .

Q. How can side reactions during synthesis be minimized?

  • Competing Pathways :

  • Oxidation : Use inert atmosphere (N2/Ar) to prevent phenol oxidation .
  • Byproduct Formation : Add hydrazine hydrate dropwise to control exothermicity .
    • Optimized Protocol :
StepCondition
Cyclization80°C, 8 hours, N2 atmosphere
WorkupAcidic precipitation (pH 4–5)

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